

# Go 6983 PKD1 inhibition comparative analysis

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## Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

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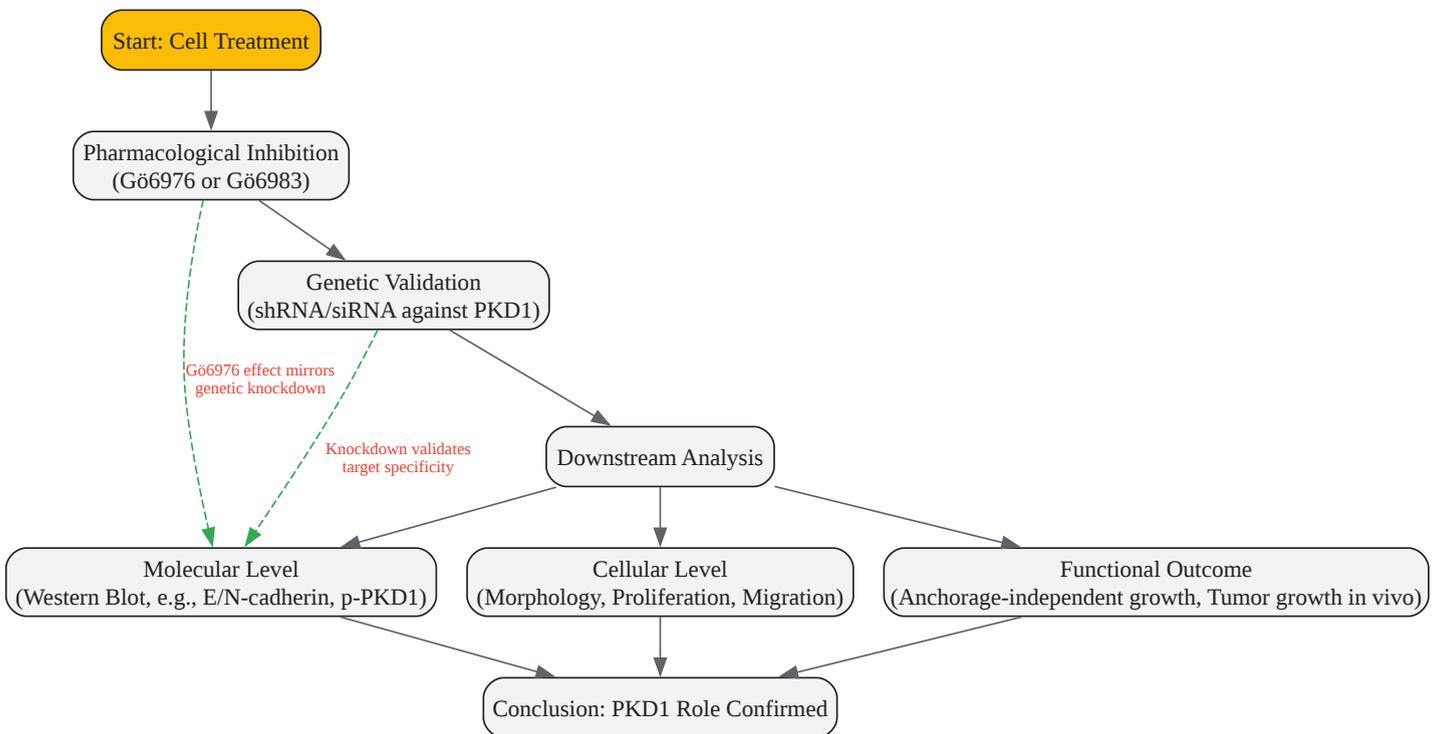
## Experimental Evidence and Workflows

The table below outlines key experiments that established the differential effects of these inhibitors.

Experiment Objective	Methodology Summary	Key Findings & Interpretation
<b>Reverse E- to N-cadherin switch in melanoma</b> [1]	Treated aggressive melanoma cells with Gö6976 or Gö6983. Analyzed cadherin expression (Western blot), cell morphology (microscopy), and metastatic potential (migration, anchorage-independent growth assays).	<b>Gö6976:</b> Reverted cells to epithelial-like shape, reduced N-cadherin, increased E-cadherin, lowered metastasis. <b>Gö6983:</b> No effect. Suggests PKD1 inhibition reverses pro-metastatic switch [1].
<b>Identify PKD1 as BPA target in breast cancer</b> [2]	Treated breast cancer cells with BPA ± inhibitors. Used siRNA knockdown. Measured PKD1 phosphorylation (Western blot), cell proliferation (MTT), and tumor growth in mouse xenografts.	<b>Gö6976:</b> Blocked BPA-induced PKD1 phosphorylation and pro-tumor effects. <b>Gö6983:</b> Not effective. Confirms PKD1 as a specific, functional non-genomic target of BPA [2].
<b>Characterize inhibitor potency in kinase assays</b> [3]	Screened inhibitors for activity against purified PKD1 enzyme in <i>in vitro</i> kinase assays to determine half-maximal inhibitory concentration (IC <sub>50</sub> ).	<b>Gö6976:</b> IC <sub>50</sub> ~20 nM. <b>Gö6983:</b> IC <sub>50</sub> in double-digit micromolar range. Provides direct biochemical evidence

Experiment Objective	Methodology Summary	Key Findings & Interpretation
		of Gö6976's superior potency against PKD1 [3].

Based on these experimental workflows, the overall process for using these inhibitors to probe PKD1 function can be summarized in the following diagram:



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The central signaling relationship and inhibitor action can be visualized as follows:

## Key Insights for Researchers

- **Gö6983 is a critical negative control:** Its inability to inhibit PKD1, despite targeting a broad range of PKCs, helps isolate PKD1-specific effects from those mediated by other PKC family members [1] [3].
- **PKD1 inhibition has therapeutic potential:** Evidence suggests that inhibiting PKD1 could be a promising strategy for treating metastatic melanoma and possibly mitigating the tumor-promoting effects of certain endocrine disruptors like BPA [1] [2].
- **Consider chemical properties for experimental design:** While Gö6976 is a valuable research tool, it is not a highly selective PKD1 inhibitor. For more targeted studies, newer, more selective PKD inhibitors have been developed, though they have yet to reach clinical trials [3].

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## References

1. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the ... [pmc.ncbi.nlm.nih.gov]
2. Protein Kinase D1 (PKD1) Is a New Functional Non- ... [frontiersin.org]
3. Small Molecule Inhibitors of Protein Kinase D - PubMed Central [pmc.ncbi.nlm.nih.gov]

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